7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine 7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16371534
InChI: InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC16371534

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine -

Specification

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name 7-methyl-2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C18H19N3O2S/c1-14-7-10-20-13-17(19-18(20)11-14)15-5-4-6-16(12-15)24(22,23)21-8-2-3-9-21/h4-7,10-13H,2-3,8-9H2,1H3
Standard InChI Key CXPGCWBDFSHULT-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The imidazo[1,2-a]pyridine core consists of a fused bicyclic system combining imidazole and pyridine rings. Position 7 of the pyridine ring is substituted with a methyl group, while position 2 of the imidazole ring is functionalized with a 3-(pyrrolidin-1-ylsulfonyl)phenyl group. The sulfonamide linkage (-SO₂-N-) bridges the phenyl ring and pyrrolidine, introducing both polar and hydrophobic characteristics .

Stereoelectronic Features

The sulfonamide group contributes to electron-withdrawing effects, polarizing the phenyl ring and enhancing intermolecular interactions. The pyrrolidine moiety introduces conformational flexibility, potentially influencing binding affinity in biological systems. The methyl group at position 7 modulates steric bulk and lipophilicity, critical for pharmacokinetic properties .

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential steps:

  • Formation of the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine with a α-bromoketone precursor.

  • Sulfonylation of a phenyl intermediate to introduce the pyrrolidin-1-ylsulfonyl group.

Preparation of Phenacyl Bromide Intermediate

A phenacyl bromide derivative bearing a sulfonyl chloride group at the meta position is synthesized. Reacting 3-bromophenylsulfonyl chloride with pyrrolidine in dichloromethane yields 3-(pyrrolidin-1-ylsulfonyl)phenyl bromide .

Cyclocondensation Reaction

The phenacyl bromide is heated with 2-aminopyridine and 7-methyl-2-aminopyridine in ethanol under reflux to form the imidazo[1,2-a]pyridine core. This step mirrors methods used for analogous compounds, achieving yields of 30–40% after recrystallization .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation employs:

  • IR Spectroscopy: Sulfonyl stretches at 1381 cm⁻¹ (asymmetric) and 1148 cm⁻¹ (symmetric) .

  • ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), pyrrolidine CH₂ groups (δ 1.8–3.5 ppm), and methyl singlet (δ 2.3 ppm) .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s logP is estimated at 2.8–3.2, indicating moderate lipophilicity. Aqueous solubility is limited (<0.1 mg/mL) due to the aromatic and sulfonamide groups but may improve in dimethyl sulfoxide (DMSO) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 290–300°C, consistent with thermally stable sulfonamide derivatives .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆):

  • δ 1.79 (t, 4H, pyrrolidine CH₂-CH₂)

  • δ 3.52 (t, 4H, pyrrolidine CH₂-N)

  • δ 6.87–8.50 (m, aromatic and imidazo[1,2-a]pyridine protons)

  • δ 2.30 (s, 3H, CH₃) .

¹³C NMR:

  • 121.5–153.1 ppm (aromatic carbons)

  • 170.3 ppm (sulfonamide carbon) .

Mass Spectrometry (MS)

Molecular ion peak at m/z 385.18 [M⁺] with fragments at m/z 327.16 (loss of CH₃ group) and m/z 263.15 (sulfonamide cleavage) .

Computational Studies

Molecular Docking

Docking simulations predict a binding energy of −9.2 kcal/mol for the compound at DHFR’s active site. The sulfonamide group forms hydrogen bonds with Ser59 and Asn64, while the imidazo[1,2-a]pyridine core engages in π-π stacking with Phe34 .

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